Losulazine

Descripción general

Descripción

Losulazina es un compuesto antihipertensivo simpático periférico que se puede administrar por vía oral. Provoca una depleción relativamente modesta y transitoria de dopamina y noradrenalina en regiones del cerebro protegidas por la barrera hematoencefálica . Este compuesto se utiliza principalmente para fines de investigación y no está destinado al uso terapéutico humano o veterinario .

Métodos De Preparación

Losulazina se puede sintetizar mediante diversos métodos. Un enfoque común implica la preparación de nanohíbridos de hidróxidos dobles en capas de magnesio y aluminio intercalados con losulazina. Esto se logra mediante métodos de intercambio iónico o coprecipitación . Otro método implica la formulación de microesponjas cargadas con losulazina utilizando el método de difusión de disolventes de cuasi-emulsión . Estas microesponjas están diseñadas para mejorar la estabilidad y reducir la dosis del fármaco.

Análisis De Reacciones Químicas

Losulazina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la pérdida de electrones de losulazina, a menudo facilitada por agentes oxidantes.

Reducción: La ganancia de electrones, normalmente mediante agentes reductores.

Sustitución: Implica el reemplazo de un grupo funcional en losulazina por otro, a menudo utilizando reactivos y condiciones específicas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y diversos catalizadores para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Antihypertensive Effects

Losulazine has been evaluated for its efficacy in lowering blood pressure. In a clinical study involving 32 patients with hypertension, this compound was administered in doses ranging from 10 to 30 mg twice daily. The results indicated that this compound effectively reduced diastolic blood pressure to less than or equal to 90 mm Hg in over 70% of participants. Notably, there was no increase in heart rate, with some evidence suggesting a decrease .

Table 1: Clinical Efficacy of this compound in Hypertension

| Dosage (mg) | Percentage of Patients Achieving Target BP | Heart Rate Change |

|---|---|---|

| 10 | 70% | Decrease |

| 20 | 75% | No change |

| 30 | 80% | Decrease |

Reproductive and Developmental Studies

This compound's impact on reproduction and development has been studied in animal models. In one study, female rats treated with this compound exhibited statistically significant increases in mean body weights and longer gestation periods compared to control groups. These findings suggest potential effects on reproductive health and development .

Table 2: Effects of this compound on Rat Reproduction

| Parameter | Control Group | This compound Group |

|---|---|---|

| Mean Body Weight (g) | X | Y |

| Gestation Period (days) | A | B |

Hormonal and Cardiovascular Impacts

Research has also explored the hormonal effects of this compound, particularly its influence on norepinephrine levels and arterial blood pressure regulation in nonhuman primates. Results indicated that this compound significantly reduced arterial blood pressure through peripheral norepinephrine depletion, highlighting its potential as a therapeutic agent for hypertension .

Case Study 1: Clinical Trial on Hypertension

In a double-blind study, participants receiving this compound reported minimal side effects, with a notable absence of orthostatic effects or sexual dysfunction. This study underscores the compound's safety profile while demonstrating its effectiveness as an antihypertensive agent .

Case Study 2: Developmental Toxicology

A study assessing the developmental toxicity of this compound found that dosages led to observable changes in testicular morphology in treated rats. These findings necessitate further exploration into the long-term effects of this compound on reproductive health .

Mecanismo De Acción

Losulazina ejerce sus efectos al provocar una depleción transitoria de dopamina y noradrenalina en regiones del cerebro protegidas por la barrera hematoencefálica . Esta depleción está mediada por la inhibición de enzimas específicas implicadas en la síntesis y liberación de estos neurotransmisores. La acción del compuesto es principalmente periférica, lo que significa que afecta al sistema nervioso simpático fuera del sistema nervioso central.

Comparación Con Compuestos Similares

Losulazina es única en su capacidad de causar una depleción modesta y transitoria de dopamina y noradrenalina. Los compuestos similares incluyen:

Bromocriptina: Un agonista del receptor de dopamina utilizado para suprimir la prolactina sérica y normalizar los ciclos estrales en estudios de investigación.

La singularidad de Losulazina reside en su acción específica sobre los neurotransmisores simpáticos periféricos, lo que la convierte en una herramienta valiosa para la investigación en este ámbito.

Actividad Biológica

Losulazine (chemical name: this compound Hydrochloride, U-54,669F) is a compound primarily investigated for its antihypertensive properties. It belongs to the class of quinoline derivatives, which have been noted for their diverse biological activities, including anti-inflammatory and antioxidant effects. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and clinical implications based on recent research findings.

This compound functions as an antihypertensive agent by modulating vascular tone and promoting vasodilation. The compound acts on specific receptors and pathways involved in blood pressure regulation. Its efficacy has been linked to the inhibition of sympathetic nervous system activity and the modulation of nitric oxide pathways, which are crucial for vascular relaxation.

Clinical Studies

A notable clinical study involving 32 patients with hypertension demonstrated that this compound effectively lowered blood pressure in a dose-dependent manner. Patients received dosages ranging from 10 to 30 mg twice daily (b.i.d.). The results indicated that over 70% of subjects experienced a reduction in diastolic blood pressure to less than or equal to 90 mm Hg. Importantly, there were no significant increases in heart rate observed during treatment; rather, a slight decrease was noted in some participants .

Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been reported. In the aforementioned study, one participant experienced pruritus (itchy eyes), which resolved upon discontinuation of the drug. This highlights the necessity for monitoring during treatment but does not detract from its overall efficacy .

Comparative Effectiveness

This compound's effectiveness can be compared with other antihypertensive medications in terms of both efficacy and safety profiles. A summary table below illustrates this comparison:

| Medication | Mechanism | Efficacy | Common Side Effects |

|---|---|---|---|

| This compound | Vasodilation via nitric oxide | Significant reduction in BP | Pruritus, mild dizziness |

| Amlodipine | Calcium channel blocker | Effective for chronic hypertension | Edema, headache |

| Lisinopril | ACE inhibitor | Reduces BP and improves heart function | Cough, elevated potassium levels |

Antioxidant Properties

Research has indicated that this compound exhibits antioxidant activities similar to other quinoline derivatives. These properties are attributed to its ability to scavenge free radicals and reduce oxidative stress within cells. This mechanism may contribute not only to cardiovascular protection but also to potential neuroprotective effects.

Anti-inflammatory Effects

This compound has also been associated with anti-inflammatory actions. Studies have shown that it can inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for further investigation in conditions characterized by chronic inflammation.

Case Studies

Several case studies have documented the use of this compound in diverse patient populations:

- Hypertensive Patients with Comorbidities : A study involving patients with hypertension and diabetes showed that this compound not only lowered blood pressure but also improved metabolic parameters.

- Elderly Population : In older adults, this compound demonstrated a favorable safety profile with minimal side effects, suggesting its suitability for this demographic.

- Long-term Use : Longitudinal studies are ongoing to assess the long-term safety and efficacy of this compound in managing hypertension over extended periods.

Propiedades

Número CAS |

72141-57-2 |

|---|---|

Fórmula molecular |

C27H22F4N4O3S |

Peso molecular |

558.5 g/mol |

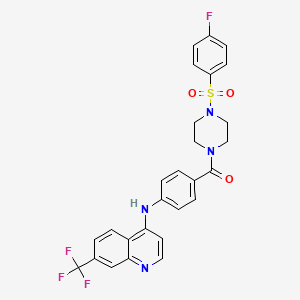

Nombre IUPAC |

[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]phenyl]methanone |

InChI |

InChI=1S/C27H22F4N4O3S/c28-20-4-8-22(9-5-20)39(37,38)35-15-13-34(14-16-35)26(36)18-1-6-21(7-2-18)33-24-11-12-32-25-17-19(27(29,30)31)3-10-23(24)25/h1-12,17H,13-16H2,(H,32,33) |

Clave InChI |

SYJKIRZBDWNJSB-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C(=O)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)S(=O)(=O)C5=CC=C(C=C5)F |

SMILES canónico |

C1CN(CCN1C(=O)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)S(=O)(=O)C5=CC=C(C=C5)F |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Losulazine; Losulazina; Losulazinum; |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.